molecular formula C12H8O4 B11094602 4-Methyl-2H-furo[2,3-H]chromene-2,9(8H)-dione

4-Methyl-2H-furo[2,3-H]chromene-2,9(8H)-dione

Cat. No.: B11094602
M. Wt: 216.19 g/mol
InChI Key: DPEBIOMWFKNMDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2H-furo[2,3-H]chromene-2,9(8H)-dione is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are commonly found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2H-furo[2,3-H]chromene-2,9(8H)-dione typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methylcoumarin with furan in the presence of a strong acid can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2H-furo[2,3-H]chromene-2,9(8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens, alkyl groups, and other substituents can be introduced using appropriate halogenating agents or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

4-Methyl-2H-furo[2,3-H]chromene-2,9(8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2H-furo[2,3-H]chromene-2,9(8H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its antifungal activity may be due to the inhibition of key enzymes involved in fungal cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2H-furo[2,3-H]chromene-2,9(8H)-dione is unique due to its specific structure, which imparts distinct chemical and biological properties. Its furochromene framework differentiates it from other chromenes, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

IUPAC Name

4-methylfuro[2,3-h]chromene-2,9-dione

InChI

InChI=1S/C12H8O4/c1-6-4-10(14)16-12-7(6)2-3-9-11(12)8(13)5-15-9/h2-4H,5H2,1H3

InChI Key

DPEBIOMWFKNMDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=O)CO3

Origin of Product

United States

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